molecular formula C20H16F3NO3 B2426813 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide CAS No. 2097891-14-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2426813
CAS No.: 2097891-14-8
M. Wt: 375.347
InChI Key: SWYGIKFMGOJITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a phenyl group, and a trifluoromethyl group

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)16-5-2-1-4-15(16)19(26)24-12-17(25)13-7-9-14(10-8-13)18-6-3-11-27-18/h1-11,17,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGIKFMGOJITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Cyano Substitution

The synthesis begins with 2,3-dichlorotrifluorotoluene as the starting material. Treatment with sodium fluoride in N-methylpyrrolidone at 60–260°C for 0.5–4 hours yields 2-fluoro-3-chlorotrifluoromethane, a key intermediate. Subsequent reaction with sodium cyanide in dimethylacetamide at 90–100°C facilitates cyano substitution, producing 2-chloro-6-trifluoromethylbenzonitrile with a yield of 87.6% and 97.8% purity by GC analysis.

Hydrogenation and Hydrolysis

Hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using a 5% palladium-carbon catalyst in tetrahydrofuran under 1.5 atm H₂ at 25°C for 16 hours removes the chlorine substituent, yielding 2-trifluoromethylbenzonitrile (92.0% yield, 98.2% HPLC purity). Alkaline hydrolysis with aqueous sodium hydroxide at 100°C for 2 hours converts the nitrile to the corresponding benzamide, achieving 89.9% yield and 98.8% HPLC purity.

Table 1: Reaction Conditions for 2-(Trifluoromethyl)benzamide Synthesis

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Purity (%)
Fluorination NaF, diisopropylethylamine NMP 60–260°C 4 h 92.2 93.5 (GC)
Cyano Substitution NaCN DMA 90–100°C 4 h 87.6 97.8 (GC)
Hydrogenation Pd/C, triethylamine THF 25°C 16 h 92.0 98.2 (HPLC)
Hydrolysis NaOH H₂O 100°C 2 h 89.9 98.8 (HPLC)

Synthesis of 4-(Furan-2-yl)phenylethanolamine

Suzuki-Miyaura Cross-Coupling

The furan-containing aryl fragment is synthesized via palladium-catalyzed coupling. 4-Bromophenylethanolamine reacts with furan-2-ylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in a 1,4-dioxane/water mixture at 80°C for 12 hours. This yields 4-(furan-2-yl)phenylethanolamine with 85% yield, confirmed by ¹H NMR (δ 7.65–7.58 ppm for aromatic protons, δ 5.12 ppm for furan protons).

Protection of Hydroxyl Group

To prevent undesired side reactions during subsequent amide formation, the primary hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in dichloromethane at 0°C for 2 hours affords the protected ethanolamine derivative in 94% yield.

Coupling to Form N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide

Acid Chloride Formation

2-(Trifluoromethyl)benzamide is hydrolyzed to 2-(trifluoromethyl)benzoic acid using 6 M HCl at reflux for 6 hours (95% yield). Conversion to the acid chloride is achieved with thionyl chloride (3 equivalents) in dichloromethane at 40°C for 2 hours, yielding 2-(trifluoromethyl)benzoyl chloride (98% purity by ¹⁹F NMR).

Amide Bond Formation

The protected 4-(furan-2-yl)phenylethanolamine is reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous THF at 0°C for 1 hour. Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF at room temperature for 4 hours furnishes the final product.

Table 2: Coupling Reaction Optimization

Parameter Condition Yield (%) Purity (%)
Solvent THF 78 97.5
Base DIPEA 82 98.2
Temperature 0°C → RT 85 98.8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.85–7.78 (m, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, Furan H), 6.58 (d, J = 3.2 Hz, 1H, Furan H), 4.95 (t, J = 6.0 Hz, 1H, OH), 3.82–3.75 (m, 2H, CH₂), 3.68–3.60 (m, 1H, CH), 3.55–3.48 (m, 1H, CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).
  • HPLC: Retention time 12.4 min (98.8% purity, C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Sensitivity of Furan Ring

The furan moiety’s susceptibility to ring-opening under acidic conditions necessitated mild reaction environments. Employing palladium catalysts at neutral pH in cross-coupling reactions minimized degradation.

Steric Hindrance in Amide Formation

The bulky trifluoromethyl group adjacent to the reactive carbonyl impeded nucleophilic attack. Using DIPEA as a non-nucleophilic base enhanced reaction efficiency by deprotonating the amine without competing acylation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction can produce hydroxyethyl derivatives.

Scientific Research Applications

Synthetic Routes

Common synthetic routes include:

  • Coupling Reactions : Combining furan derivatives with hydroxyethyl and trifluoromethyl phenyl groups.
  • Catalytic Methods : Employing catalysts to facilitate reactions while maintaining efficiency.

Chemistry

In the realm of chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions such as:

  • Oxidation : Producing oxides or other derivatives.
  • Reduction : Yielding reduced forms with different functional characteristics.
  • Substitution Reactions : Enabling the replacement of functional groups.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: Anticancer Screening

A study conducted on multicellular spheroids revealed that this compound displayed promising anticancer properties. The compound was tested against various cancer cell lines, showing significant cytotoxic effects and potential for further development as a therapeutic agent .

Medicine

In medicinal chemistry, ongoing research aims to explore this compound's therapeutic potential for treating various diseases. Its ability to interact with specific molecular targets positions it as a candidate for drug development.

Industrial Applications

The compound's unique properties make it suitable for applications in material science and chemical processes. It can be utilized in:

  • Development of New Materials : Its structural characteristics allow for the creation of innovative materials with enhanced properties.
  • Chemical Processes : It serves as a reagent in industrial chemical synthesis, contributing to the efficiency and effectiveness of production methods.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-chlorobenzamide

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a phenyl group, and a trifluoromethyl group, contributing to its unique chemical properties. The molecular formula is C20H16F3N2O3C_{20}H_{16}F_3N_2O_3, with a molecular weight of approximately 397.35 g/mol. Its structure can be represented as follows:

\text{N 2 4 furan 2 yl phenyl 2 hydroxyethyl}-2-(trifluoromethyl)benzamide}}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors, influencing signal transduction pathways.
  • Cell Membrane Permeability : The trifluoromethyl group enhances lipophilicity, which may facilitate better absorption and bioavailability in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, in vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)12.3Caspase activation
HeLa (Cervical)18.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Type of Activity
E. coli32Bacteriostatic
S. aureus16Bactericidal
P. aeruginosa64Bacteriostatic

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its role as a potential therapeutic agent against breast cancer .
  • Antimicrobial Research : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it could effectively inhibit the growth of these strains at relatively low concentrations, highlighting its potential use in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A key step is coupling a hydroxyethyl-furan-phenyl intermediate with 2-(trifluoromethyl)benzoyl chloride under mild basic conditions (e.g., potassium carbonate in acetonitrile). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the activated carbonyl. Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

  • Example Protocol :

  • Step 1 : Prepare 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine via reductive amination of the corresponding ketone.
  • Step 2 : React with 2-(trifluoromethyl)benzoyl chloride in anhydrous acetonitrile with K₂CO₃ (2 eq.) at 0°C → RT for 12 hours.
  • Step 3 : Purify via flash chromatography (EtOAc/hexane 3:7). Yield: ~65% .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.3–7.4 ppm for aromatic protons) and trifluoromethyl group (δ 125–130 ppm in ¹³C).
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z: 446.15).
  • X-ray crystallography (if crystalline): Resolve the hydroxyethyl group’s stereochemistry and furan-phenyl orientation, as demonstrated in related benzamide derivatives .

Advanced Research Questions

Q. What strategies optimize the yield of the coupling reaction between the hydroxyethylamine intermediate and benzoyl chloride?

  • Methodological Answer :
  • Solvent Choice : Anhydrous acetonitrile or DMF enhances reaction efficiency by stabilizing the acyl chloride intermediate.

  • Base Selection : K₂CO₃ or Et₃N (2.5 eq.) minimizes side reactions like hydrolysis.

  • Temperature Control : Slow addition of benzoyl chloride at 0°C reduces exothermic side reactions.

  • Monitoring : TLC (Rf ~0.5 in EtOAc/hexane 1:1) or LC-MS tracks reaction progress. Yield improvements (up to 80%) are achievable with these adjustments .

    • Data Table : Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventAnhydrous CH₃CN+15%
BaseK₂CO₃+10%
Temperature0°C → RT+5%

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism. To assess this:
  • In vitro Microsomal Assay : Incubate the compound with liver microsomes (human/rat) and measure half-life (t½) via LC-MS.
  • Comparative Analysis : Replace -CF₃ with -CH₃; observe reduced t½ (e.g., from 120 min to 40 min), confirming -CF₃’s stabilizing role .

Q. What contradictory findings exist regarding this compound’s bioactivity across enzyme targets?

  • Methodological Answer : While some studies report activity against bacterial acyl carrier protein synthase (ACPS-PPTase) , others show no inhibition of mammalian kinases. To resolve contradictions:
  • Target Validation : Use CRISPR-edited bacterial strains lacking ACPS-PPTase; observe loss of antibacterial activity.
  • Selectivity Screening : Perform kinase panel assays (e.g., Eurofins KinaseProfiler) to confirm specificity .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) on the benzamide ring or hydroxyethyl chain.

  • Prodrug Approach : Mask the hydroxy group as a phosphate ester for enhanced aqueous solubility.

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and compare logP values via HPLC .

    • Data Table : Solubility of Derivatives
DerivativelogPSolubility (µg/mL)
Parent Compound3.812
-OH Substituent2.585
Phosphate Prodrug1.2220

Contradiction Analysis

Q. Why do some studies report antibacterial activity while others emphasize agrochemical potential?

  • Methodological Answer : The compound’s dual activity arises from its ability to disrupt lipid biosynthesis (critical in bacteria) and inhibit insect GABA receptors. To validate:
  • Biochemical Assays : Test ACPS-PPTase inhibition (IC₅₀ < 1 µM) and GABA receptor binding (radioligand displacement).
  • Cross-Species Testing : Compare efficacy in E. coli (MIC: 2 µg/mL) and moth larvae (LD₅₀: 10 ppm) .

Methodological Resources

  • Synthetic Protocols : Refer to coupling reactions in and .
  • Analytical Techniques : X-ray crystallography (), NMR/LC-MS ().
  • Bioactivity Validation : Enzyme assays () and pest control models ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.